
3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one, also known as CPP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been widely studied for its potential use in scientific research. CPP is a derivative of the popular drug, ketamine, and has been shown to have similar effects on the brain.
Mecanismo De Acción
3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one works by interacting with the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor plays a key role in the regulation of neurotransmitters such as glutamate and dopamine. By modulating the activity of the NMDA receptor, this compound can affect the levels of these neurotransmitters in the brain, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in decision-making and impulse control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one in scientific research is its similarity to ketamine. This makes it a useful tool for studying the neurobiology of ketamine and its potential therapeutic effects. However, one limitation of using this compound is its potential for abuse. Due to its psychoactive effects, this compound must be used with caution in laboratory settings.
Direcciones Futuras
There are a number of future directions for research on 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one. One area of interest is the potential therapeutic effects of this compound in the treatment of mental health conditions such as depression and anxiety. Another area of interest is the use of this compound as a tool for studying the neurobiology of addiction. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound on the brain.
Métodos De Síntesis
The synthesis of 3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one involves the reaction of 3-chloropropiophenone with cyclopropylmagnesium bromide, followed by the addition of piperidine. The resulting product is then purified through recrystallization. This synthesis method has been widely used in the production of this compound for scientific research.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one has been extensively studied for its potential use in scientific research. It has been shown to have a similar mechanism of action to ketamine, which makes it a promising candidate for the treatment of certain mental health conditions such as depression and anxiety. This compound has also been studied for its potential use in the treatment of addiction and as a tool for studying the neurobiology of addiction.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-(4-cyclopropylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c18-16-3-1-2-13(12-16)4-7-17(20)19-10-8-15(9-11-19)14-5-6-14/h1-3,12,14-15H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLLPECCDJWUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

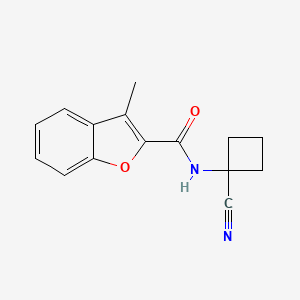
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)
![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)
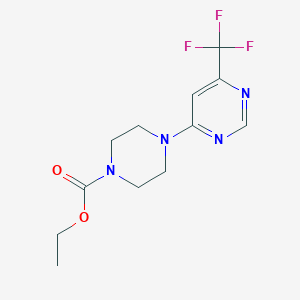
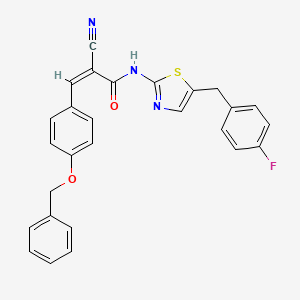
![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)
![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

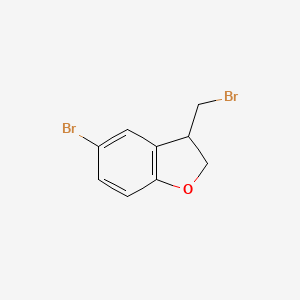
![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)
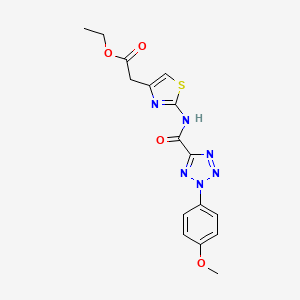
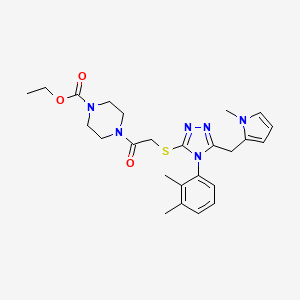
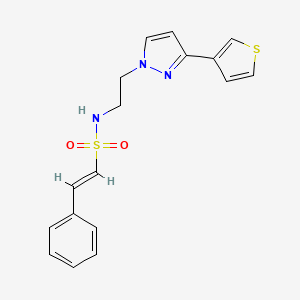
![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)